molecular formula C12H15BrO2 B8769876 2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxane CAS No. 105114-53-2

2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxane

Cat. No. B8769876
M. Wt: 271.15 g/mol
InChI Key: QZMPLZMDCNBPTB-UHFFFAOYSA-N
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Patent
US05089635

Procedure details

After successive addition of 37.5 g of 2,2-dimethyl-propane-1,3-diol, 18,75 ml of ortho-formic acid trimethylester and 20 mg of p-toluene sulfonic acid, a solution of 25 g of 4-bromobenzaldehyde in 250 ml of dichloromethane is stirred for 24 hours at room temperature. To finish the compound it is poured into saturated, aqueous NaHCO3 solution and extracted with diethylether. Crystallization of the crude product from hexane yields 37.1 g of 4-(5,5-dimethyl-1-,3-dioxan-2-yl)-bromobenzene with a melting point of 62°-64° C.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].COC(OC)OC.[Br:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1.C([O-])(O)=O.[Na+]>ClCCl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:1][C:2]1([CH3:7])[CH2:5][O:6][CH:20]([C:19]2[CH:22]=[CH:23][C:16]([Br:15])=[CH:17][CH:18]=2)[O:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
CC(CO)(CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
20 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
CUSTOM
Type
CUSTOM
Details
Crystallization of the crude product from hexane

Outcomes

Product
Name
Type
product
Smiles
CC1(COC(OC1)C1=CC=C(C=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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